Diethyl ureidomalonate
Overview
Description
Diethyl ureidomalonate is a colorless crystalline solid with the chemical formula C₈H₁₄N₂O₅ . It is widely used in organic synthesis due to its excellent reactivity and versatility. This compound plays a crucial role in the pharmaceutical and agrochemical industries .
Preparation Methods
Diethyl ureidomalonate can be synthesized through various methods. One common synthetic route involves the reaction of potassium cyanate with diethyl aminomalonate hydrochloride . The reaction conditions typically include a controlled temperature and the use of solvents like methanol or ethanol. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Diethyl ureidomalonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl ureidomalonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study biochemical pathways and enzyme interactions.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which diethyl ureidomalonate exerts its effects involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of specific products. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Diethyl ureidomalonate can be compared with other similar compounds, such as:
Diethyl malonate: Both compounds are esters of malonic acid, but this compound has an additional ureido group, making it more versatile in certain reactions.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups, it is used in similar applications but may have different reactivity and properties.
Ureido-functionalized compounds: These compounds, like this compound, play important roles in biochemical processes and chemical synthesis.
This compound’s uniqueness lies in its ureido group, which provides additional reactivity and versatility compared to other malonate esters .
Properties
IUPAC Name |
diethyl 2-(carbamoylamino)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-3-14-6(11)5(10-8(9)13)7(12)15-4-2/h5H,3-4H2,1-2H3,(H3,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIQUVWDEJKFDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304366 | |
Record name | DIETHYL UREIDOMALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500880-58-0 | |
Record name | DIETHYL UREIDOMALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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